molecular formula C12H18BNO2S B1463160 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester CAS No. 1245524-04-2

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B1463160
CAS No.: 1245524-04-2
M. Wt: 251.16 g/mol
InChI Key: IOJBQVWYVATTEQ-UHFFFAOYSA-N
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Description

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in metabolic pathways can lead to changes in metabolite levels and metabolic flux. Additionally, the compound’s ability to form stable complexes with proteins can affect protein function and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The boronic acid moiety of the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings are essential for understanding the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, affecting their activity and the overall metabolic flux. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s boronic acid moiety can form stable complexes with transporters, facilitating its transport across cell membranes and its distribution within tissues. Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s boronic acid moiety can interact with specific targeting signals, directing it to specific compartments or organelles within the cell. These interactions are essential for understanding the compound’s activity and function in different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of cyclopropylboronic acid with thiazole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where cyclopropylboronic acid is reacted with a thiazole halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester stands out due to its unique combination of a cyclopropyl group and a thiazole ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJBQVWYVATTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155623
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245524-04-2
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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